molecular formula C11H20O4 B3392671 Hexanedioic acid, ethyl 1-methylethyl ester CAS No. 121803-76-7

Hexanedioic acid, ethyl 1-methylethyl ester

Cat. No.: B3392671
CAS No.: 121803-76-7
M. Wt: 216.27 g/mol
InChI Key: WGXZQONZIBLCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanedioic acid, ethyl 1-methylethyl ester, also known as Hexanoic acid, 1-methylethyl ester, is a chemical compound with the formula C9H18O2 . It has a molecular weight of 158.2380 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI for this compound is InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a clear, oily liquid at ambient temperatures . It has a characteristic odor . The solubility of this compound in water is low .

Safety and Hazards

Hexanedioic acid, ethyl 1-methylethyl ester is stable under normal conditions of use . It should be kept away from strong oxidizing agents and acids . Heating to decomposition may release carbon monoxide and carbon dioxide . Workers handling this compound should be trained to implement proper handling procedures and to understand the potential health and physical hazards of this product .

Properties

IUPAC Name

1-O-ethyl 6-O-propan-2-yl hexanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-14-10(12)7-5-6-8-11(13)15-9(2)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXZQONZIBLCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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